methyl 2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinecarboxylate
Overview
Description
Methyl 2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinecarboxylate, also known as MBBC, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of hydrazones and possesses a unique chemical structure that makes it an attractive candidate for further investigation.
Mechanism of Action
The mechanism of action of methyl 2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for anticancer agents.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in preventing cellular damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl 2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinecarboxylate has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, one limitation of this compound is its low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on methyl 2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinecarboxylate. One area of interest is the development of new anticancer agents based on the structure of this compound. Another potential avenue of research is the investigation of the mechanism of action of this compound, which could provide insights into its potential applications in other areas of medicine. Additionally, the development of new methods for synthesizing and purifying this compound could lead to more efficient and cost-effective production of this compound.
Scientific Research Applications
Methyl 2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. This compound has been found to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
methyl N-[(Z)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-16(20)19-18-10-13-9-14(17)7-8-15(13)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20)/b18-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXOXTWFAGDXIM-ZDLGFXPLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C\C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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